molecular formula C7H11ClN2O B2637382 6-Methoxy-3-methylpyridin-2-amine;hydrochloride CAS No. 2247103-81-5

6-Methoxy-3-methylpyridin-2-amine;hydrochloride

Cat. No.: B2637382
CAS No.: 2247103-81-5
M. Wt: 174.63
InChI Key: XITGLXAXWSYJQI-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylpyridin-2-amine;hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl and a molecular weight of 174.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methylpyridin-2-amine;hydrochloride typically involves the reaction of 3-methylpyridin-2-amine with methoxy groups under controlled conditions. One common method is the Suzuki cross-coupling reaction, which involves the use of palladium catalysts and arylboronic acids . The reaction conditions often include the use of solvents like tetrahydrofuran and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methylpyridin-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Methoxy-3-methylpyridin-2-amine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methylpyridin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s methoxy and amine groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-methylpyridin-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-methoxy-3-methylpyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-3-4-6(10-2)9-7(5)8;/h3-4H,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITGLXAXWSYJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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